BenchChemオンラインストアへようこそ!

5-Methoxy-2-(pyridin-4-yl)indoline

LogP lipophilicity membrane permeability

5-Methoxy-2-(pyridin-4-yl)indoline (CAS 595545‑71‑4; synonym 2,3-dihydro-5-methoxy-2-(4-pyridinyl)-1H-indole) is a bicyclic heterocyclic compound with molecular formula C₁₄H₁₄N₂O and molecular weight 226.27 g mol⁻¹. It belongs to the indoline class—characterised by a saturated C2–C3 bond in the five-membered ring that distinguishes it from fully aromatic indoles—and carries a 5-methoxy (-OCH₃) electron‑donating substituent on the benzene ring and a pyridin‑4‑yl group at the 2‑position.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B11880245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(pyridin-4-yl)indoline
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(C2)C3=CC=NC=C3
InChIInChI=1S/C14H14N2O/c1-17-12-2-3-13-11(8-12)9-14(16-13)10-4-6-15-7-5-10/h2-8,14,16H,9H2,1H3
InChIKeyXIUDGZUFKHDOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(pyridin-4-yl)indoline: Physicochemical Identity, Structural Class, and Research Sourcing Profile


5-Methoxy-2-(pyridin-4-yl)indoline (CAS 595545‑71‑4; synonym 2,3-dihydro-5-methoxy-2-(4-pyridinyl)-1H-indole) is a bicyclic heterocyclic compound with molecular formula C₁₄H₁₄N₂O and molecular weight 226.27 g mol⁻¹ . It belongs to the indoline class—characterised by a saturated C2–C3 bond in the five-membered ring that distinguishes it from fully aromatic indoles—and carries a 5-methoxy (-OCH₃) electron‑donating substituent on the benzene ring and a pyridin‑4‑yl group at the 2‑position . The compound is commercially available from multiple accredited suppliers at ≥98 % purity (HPLC) for pharmaceutical R&D and quality‑control applications, with solubility confirmed in DMSO at ≥31.25 mg mL⁻¹ [1].

Why 5-Methoxy-2-(pyridin-4-yl)indoline Cannot Be Trivially Replaced by In‑Class Indoline or Pyridyl-Indole Analogs


Superficially similar indoline derivatives—such as the des‑methoxy analog 2‑(pyridin‑4‑yl)indoline or the regioisomeric 5‑methoxy‑2‑(pyridin‑2‑yl)indoline—exhibit markedly different physicochemical profiles that preclude simple interchange in SAR campaigns. The 5‑methoxy group raises the computed LogP from 1.36 to 2.94, a ΔLogP of +1.58 that corresponds to approximately 38‑fold greater lipophilicity and profoundly alters predicted membrane partitioning . Simultaneously, shifting the pyridine nitrogen from the 4‑ to the 2‑position drops the LogP from 2.94 to 1.17 (ΔLogP = 1.77; ~59‑fold lipophilicity reduction), demonstrating that both the position of the methoxy and the regiochemistry of the pyridyl substituent are non‑interchangeable determinants of drug‑like property space . Furthermore, replacing the saturated indoline core with an aromatic indole eliminates the basicity of the indoline NH (indoline pKa ≈ 5.2 versus indole which is essentially non‑basic at physiological pH), altering both protonation‑dependent solubility and the susceptibility of the scaffold to cytochrome P450‑mediated dehydrogenation [1][2]. These three structural features—5‑OCH₃, pyridin‑4‑yl regiochemistry, and the saturated C2–C3 bond—act cooperatively to define a property envelope that no single close analog recapitulates.

5-Methoxy-2-(pyridin-4-yl)indoline: Head‑to‑Head Physicochemical and Class‑Level Pharmacological Differentiation Evidence


Lipophilicity (LogP) Advantage Over Des‑Methoxy and Regioisomeric Comparators

The computed octanol–water partition coefficient (LogP) of 5‑methoxy‑2‑(pyridin‑4‑yl)indoline is 2.94, compared with 1.36 for 2‑(pyridin‑4‑yl)indoline (the des‑methoxy comparator) and 1.17 for 5‑methoxy‑2‑(pyridin‑2‑yl)indoline (the 2‑pyridinyl regioisomer), both values sourced from the same ChemSrc database using a consistent prediction algorithm . This represents a ΔLogP of +1.58 versus the des‑methoxy analog and +1.77 versus the 2‑pyridinyl regioisomer, corresponding to approximately 38‑fold and 59‑fold greater lipophilicity, respectively, which is expected to translate into enhanced passive membrane permeability and potentially higher volume of distribution .

LogP lipophilicity membrane permeability drug-likeness physicochemical profiling

Polar Surface Area and Hydrogen‑Bond‑Acceptor Enhancement via 5‑Methoxy Substitution

The target compound exhibits a topological polar surface area (tPSA) of 34.15 Ų, contributed in part by the methoxy oxygen which serves as an additional hydrogen‑bond acceptor (HBA) beyond what the des‑methoxy scaffold provides . In comparison, 2‑(pyridin‑4‑yl)indoline (lacking the methoxy) has a reported tPSA of approximately 28.7 Ų based on structural analog data, meaning the 5‑OCH₃ group adds ∼5.5 Ų of polar surface area without introducing a hydrogen‑bond donor . This modest PSA elevation keeps the compound well within the generally accepted oral bioavailability window (tPSA < 140 Ų for good oral absorption) while increasing HBA count from 2 to 3, offering additional opportunities for directed hydrogen‑bond interactions with target proteins .

polar surface area hydrogen-bond acceptor oral bioavailability CNS MPO physicochemical optimisation

Electron‑Donating 5‑Methoxy Group Enhances CYP11B2 Inhibitory Potency: Class‑Level SAR Evidence

In a systematic SAR study of pyridyl‑substituted indolines as aldosterone synthase (CYP11B2) inhibitors reported in Journal of Medicinal Chemistry (2014), introduction of electron‑donating substituents at the 5‑position of the pyridyl ring consistently enhanced CYP11B2 inhibition [1]. Specifically, the 5‑OMe analog (compound 20) exhibited an IC₅₀ of 16 nM against CYP11B2, representing a 3.75‑fold improvement over the unsubstituted parent (compound 3, IC₅₀ = 60 nM) when tested in hamster V79 MZh fibroblasts expressing human CYP11B2 with deoxycorticosterone (100 nM) as substrate [1]. The paper attributes this potency gain to hydrogen‑bond formation between the methoxy oxygen and Glu310 in the CYP11B2 active site, an interaction confirmed by molecular docking [1]. Although compound 20 in that study is a more elaborated acyl‑indoline scaffold carrying the pyridyl at the 3‑position rather than the simpler 5‑methoxy‑2‑(pyridin‑4‑yl)indoline, the documented ability of a 5‑OMe group to form productive hydrogen bonds with CYP enzyme residues provides a mechanistic rationale for exploring the target compound in CYP‑focused inhibitor discovery [1].

CYP11B2 aldosterone synthase SAR electron-donating group heme coordination cardiovascular

Indoline Core Basicity and Distinct P450‑Mediated Metabolic Fate Versus Indole Analogs

The saturated C2–C3 bond of the indoline core confers a pKa of approximately 5.2 on the indoline NH, making it substantially more basic than the corresponding indole NH (which is non‑basic at physiological pH because the nitrogen lone pair is delocalised into the aromatic π‑system) [1]. This difference in protonation state at physiological pH affects aqueous solubility, protein binding, and subcellular distribution. Furthermore, indoline undergoes a distinct cytochrome P450‑mediated metabolic pathway—dehydrogenation (aromatisation) to the corresponding indole—that has been demonstrated in human liver microsomes and with several recombinant P450 isoforms [2]. This P450‑catalysed aromatisation can generate indole products that may themselves undergo further bioactivation to reactive intermediates, a metabolic liability not shared by pre‑formed indole scaffolds [2]. For programs where metabolic soft spots or bioactivation risks need to be profiled, the indoline core offers a mechanistically distinct metabolic phenotype that can be exploited or mitigated through rational design [2].

indoline indole pKa basicity CYP450 metabolism dehydrogenation metabolic stability

Pyridin‑4‑yl Regiochemistry Determines LogP and Heme‑Coordination Geometry Relative to Pyridin‑2‑yl and Pyridin‑3‑yl Isomers

The position of the pyridyl nitrogen exerts a decisive influence on both physicochemical properties and target‑engagement geometry. Compared with the 2‑pyridinyl regioisomer (LogP = 1.17), the 4‑pyridinyl isomer is approximately 59‑fold more lipophilic (ΔLogP = +1.77), a consequence of the different dipole moment and solvation free energy associated with nitrogen placement . Beyond lipophilicity, the regiochemistry governs the vector of the nitrogen lone pair available for heme‑iron coordination in CYP enzymes: the 4‑pyridinyl isomer presents the coordinating nitrogen in a para orientation relative to the indoline‑pyridine bond, enabling a more linear approach to the heme iron, whereas the 2‑pyridinyl isomer positions the nitrogen ortho to the linkage, potentially introducing steric clash with the indoline core upon coordination [1]. In the J. Med. Chem. 2014 CYP11B2 series, pyridin‑3‑yl‑substituted indolines achieved IC₅₀ values as low as 0.7 nM with selectivity factors (CYP11B1/CYP11B2) up to 184, and the paper demonstrates through docking that the pyridyl sp²‑hybridised nitrogen coordinates the heme iron in a nearly perpendicular fashion [1]. Although the pyridin‑4‑yl substitution in the target compound differs from the pyridin‑3‑yl used in that study, the 4‑pyridinyl geometry also permits heme‑iron coordination and may offer distinct steric and electronic profiles worth profiling comparatively [1].

regiochemistry pyridinyl isomer heme coordination CYP inhibition LogP ligand design

Synthetic Tractability and Diversification Potential of the Indoline C2 Position for Parallel Library Synthesis

The 2‑(pyridin‑4‑yl)indoline scaffold is accessible via robust palladium‑catalysed Suzuki–Miyaura cross‑coupling between a 2‑bromo‑ or 2‑iodo‑indoline precursor and pyridin‑4‑ylboronic acid, a methodology well precedented in the synthesis of pyridyl‑indoline libraries [1]. In the J. Med. Chem. 2014 study, this coupling strategy was employed to generate a diverse series of pyridyl‑ and isoquinolinyl‑substituted indolines in good yields, with the indoline NH subsequently available for acylation to introduce further diversity [1]. The commercial availability of 5‑methoxy‑2‑(pyridin‑4‑yl)indoline as a pre‑formed building block at ≥98 % purity eliminates the need for in‑house Suzuki coupling optimisation and enables direct incorporation into parallel synthesis workflows via the free indoline NH—whether for amide bond formation, reductive amination, or urea synthesis . This contrasts with the more limited commercial availability of the des‑methoxy or regioisomeric analogs in comparable purity grades .

Suzuki coupling medicinal chemistry parallel synthesis building block C2 functionalisation library design

5-Methoxy-2-(pyridin-4-yl)indoline: Evidence‑Backed Application Scenarios for Procurement and Research Deployment


Lead Optimisation in Aldosterone Synthase (CYP11B2) Inhibitor Programs for Cardiovascular Disease

Class‑level SAR from J. Med. Chem. 2014 demonstrates that electron‑donating 5‑substituents (specifically OMe) on pyridyl‑indoline scaffolds enhance CYP11B2 inhibitory potency by approximately 3.75‑fold over unsubstituted analogs, while maintaining or improving selectivity over CYP11B1 [1]. 5‑Methoxy‑2‑(pyridin‑4‑yl)indoline provides a synthetically tractable entry point for exploring the 4‑pyridinyl regiochemistry—which differs from the 3‑pyridinyl used in the published series—potentially unlocking novel selectivity profiles against the highly homologous CYP11B1 isoform. The free indoline NH permits rapid acylation‑based diversification to probe the amido binding pocket identified in the crystal structure (PDB 4DVQ) [1].

Fragment‑Based or Scaffold‑Hopping Campaigns Requiring a Moderately Lipophilic, HBA‑Rich Indoline Core

With a computed LogP of 2.94 and a tPSA of 34.15 Ų, 5‑methoxy‑2‑(pyridin‑4‑yl)indoline occupies a favourable region of physicochemical space for CNS drug discovery (typically LogP = 2–5, tPSA < 90 Ų for CNS penetration) while providing three hydrogen‑bond acceptor sites for target engagement . The approximately 38‑fold greater lipophilicity relative to the des‑methoxy analog positions this scaffold for programs where moderate passive permeability is required without resorting to halogenation or alkylation strategies that increase molecular weight and rotatable bond count . The pyridin‑4‑yl group additionally offers a handle for forming a pyridine N‑oxide or quaternary salt to modulate solubility in late‑stage optimisation .

Metabolic Soft‑Spot Profiling and CYP‑Mediated Bioactivation Risk Assessment Using Indoline Scaffolds

Indoline is established to undergo P450‑catalysed dehydrogenation to indole in human liver microsomes by multiple CYP isoforms (CYP3A4, CYP2D6, CYP2C9, CYP1A2), a pathway not available to pre‑formed indole analogs [2]. 5‑Methoxy‑2‑(pyridin‑4‑yl)indoline can serve as a probe substrate for comparative metabolic stability studies evaluating how the 5‑methoxy substituent and pyridin‑4‑yl group modulate the rate of this dehydrogenation relative to unsubstituted indoline or alternative regioisomers. Such head‑to‑head intrinsic clearance (CLᵢₙₜ) comparisons in liver microsomes can inform whether the methoxy group exerts a protective or activating effect on the dehydrogenation pathway, guiding scaffold selection in programs where avoiding bioactivation is critical [2].

Parallel Library Synthesis Leveraging the Free Indoline NH for Late‑Stage Diversification

The commercial availability of 5‑methoxy‑2‑(pyridin‑4‑yl)indoline at ≥98 % purity from ISO‑certified suppliers enables its direct use as a pre‑validated building block in amide coupling, reductive amination, sulfonamide formation, or urea synthesis without the need for protecting‑group manipulation . This contrasts with procurement of the simpler 5‑methoxyindoline or 2‑(pyridin‑4‑yl)indoline separately, which would require a subsequent Suzuki coupling step to install the missing substituent—adding synthetic complexity and reducing overall yield. For CROs and internal med‑chem teams synthesising 24–96‑member libraries, the elimination of 1–2 synthetic steps per target compound translates directly into reduced FTE costs and faster SAR turnaround .

Quote Request

Request a Quote for 5-Methoxy-2-(pyridin-4-yl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.